PHM-27 (human) - 118025-43-7; 87403-73-4

PHM-27 (human)

Catalog Number: EVT-2691364
CAS Number: 118025-43-7; 87403-73-4
Molecular Formula: C135H214N34O40S
Molecular Weight: 2985.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A 27-amino acid peptide with histidine at the N-terminal and isoleucine amide at the C-terminal. The exact amino acid composition of the peptide is species dependent. The peptide is secreted in the intestine, but is found in the nervous system, many organs, and in the majority of peripheral tissues. It has a wide range of biological actions, affecting the cardiovascular, gastrointestinal, respiratory, and central nervous systems.
Overview

PHM-27 (human), also known as peptide histidine methionine, is a 27-amino acid peptide derived from the human prepro vasoactive intestinal peptide. It is recognized for its role as a potent agonist for the human calcitonin receptor, with an effective concentration (EC50) of approximately 11 nM . The peptide plays a significant role in various physiological processes, including modulation of calcium metabolism and influence on bone remodeling.

Source

PHM-27 is synthesized from the precursor protein prepro vasoactive intestinal peptide, which undergoes post-translational processing. This peptide is primarily produced in the pancreas and other tissues involved in endocrine functions .

Classification

PHM-27 belongs to the class of neuropeptides and is categorized under bioactive peptides. It is structurally related to vasoactive intestinal peptide and shares similarities with porcine PHI-27, indicating its evolutionary relevance across species .

Synthesis Analysis

Methods

The synthesis of PHM-27 can be achieved through both recombinant DNA technology and solid-phase peptide synthesis. The recombinant method involves expressing the prepro vasoactive intestinal peptide in suitable host cells, followed by purification of the resulting peptide. Solid-phase synthesis allows for the stepwise assembly of amino acids on a solid support, facilitating the production of high-purity peptides.

Technical Details

  1. Recombinant Synthesis:
    • Expression System: Commonly E. coli or yeast.
    • Purification: Techniques such as affinity chromatography or high-performance liquid chromatography (HPLC) are utilized to isolate PHM-27 from other cellular components.
  2. Solid-Phase Synthesis:
    • Resin Selection: Typically, Fmoc (9-fluorenylmethoxycarbonyl) chemistry is employed.
    • Coupling Reagents: Use of DIC (diisopropylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for efficient coupling of amino acids.
Molecular Structure Analysis

Structure

The molecular formula of PHM-27 is C135H214N34O40SC_{135}H_{214}N_{34}O_{40}S, indicating a complex structure characteristic of peptides with multiple functional groups . The structure features a histidine residue at the N-terminal and an isoleucine amide at the C-terminal.

Data

Chemical Reactions Analysis

Reactions

PHM-27 participates in various biochemical interactions, primarily acting as an agonist at the calcitonin receptor. This interaction triggers downstream signaling pathways that influence cellular responses related to calcium homeostasis and bone metabolism.

Technical Details

  1. Binding Affinity: The binding affinity to the calcitonin receptor is crucial for its biological activity.
  2. Signal Transduction: Activation of G-protein coupled receptor pathways leading to increased intracellular calcium levels.
Mechanism of Action

Process

The mechanism by which PHM-27 exerts its effects involves binding to specific receptors on target cells, particularly calcitonin receptors located in osteoclasts and osteoblasts. Upon binding, it activates intracellular signaling cascades that modulate gene expression and cellular activity related to bone resorption and formation.

Data

  • Intracellular Pathways Activated: Involvement of cyclic AMP (cAMP) pathways and phospholipase C signaling.
  • Physiological Effects: Regulation of osteoclast activity leading to decreased bone resorption.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents used in biochemical applications.

Chemical Properties

  • Stability: PHM-27 exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Storage Conditions: Recommended storage at -20°C for long-term stability .
Applications

PHM-27 has significant scientific applications primarily in research related to bone metabolism and calcium regulation. Its role as a calcitonin receptor agonist makes it valuable in studies exploring osteoporosis treatments and metabolic bone diseases. Additionally, it has potential implications in neurobiology due to its neuropeptide nature, influencing neuronal signaling pathways related to pain modulation and endocrine functions .

Molecular Characterization and Biosynthesis

Genomic Organization of the Human VIP/PHM-27 Precursor Gene

Exon-Intron Structure and Evolutionary Conservation

The human VIP/PHM-27 gene (officially designated VIP) is localized on chromosome 6q25.2 and spans approximately 9 kilobase pairs (kb) [3] [4]. It comprises seven exons separated by introns of varying lengths. Exon organization follows a functional segregation:

  • Exon 1: Encodes the 5' untranslated region (UTR).
  • Exon 2: Contains the signal peptide sequence for cellular trafficking.
  • Exon 3: Dedicated to the PHM-27 peptide sequence.
  • Exon 4: Encodes vasoactive intestinal peptide (VIP).
  • Exons 5–7: Correspond to the C-terminal peptide and 3' UTR [3] [4].

A notable feature is the placement of PHM-27 and VIP on separate exons (Exon 3 and Exon 4, respectively), separated by a 0.75-kb intronic region [2] [3]. This genomic arrangement facilitates alternative RNA processing, potentially enabling tissue-specific production of either peptide. The 3' splice sites of Exons 3 and 4 share an identical 9-nucleotide sequence, suggesting evolutionary selection for coordinated regulation [2].

Evolutionarily, the exon structure is conserved between humans and rodents. Rat and human VIP precursors share 69–100% amino acid homology across functional domains, while nucleotide homology remains consistent (~80%) [6]. This conservation underscores the biological importance of both peptides.

Table 1: Exon Organization of the Human VIP/PHM-27 Gene

ExonLength (bp)Encoded DomainFunctional Significance
1~2005' Untranslated Region (UTR)Regulatory elements for translation initiation
2~150Signal PeptidePrecursor protein trafficking
3~120PHM-27 PeptideMature PHM-27 sequence
4~180VIP PeptideMature VIP sequence
5–7VariableC-terminal Peptide + 3' UTRProtein stability and processing

Post-Translational Processing Mechanisms for PHM-27 Generation

The primary translational product of the VIP gene is a 170-amino acid precursor protein, prepro-VIP [8]. Post-translational processing involves several enzymatic steps:

  • Signal Peptide Cleavage: The signal peptide (Exon 2) is removed by signal peptidase in the endoplasmic reticulum, generating pro-VIP.
  • Proteolytic Cleavage: Prohormone convertases (e.g., PC1/3, PC2) cleave the precursor at dibasic residues (Arg-Lys, Lys-Arg) flanking PHM-27 and VIP.
  • C-terminal Amidation: The enzyme peptidylglycine α-amidating monooxygenase (PAM) modifies the C-terminal glycine of PHM-27 to yield a methionine amide (-CONH₂), critical for biological activity [6] [8].

PHM-27 and VIP are co-released from the same precursor but exhibit tissue-specific ratios. For instance, neuroendocrine tumors show disproportionate secretion due to altered convertase activity [3]. The conservation of proteolytic sites across mammals indicates stringent functional constraints for peptide maturation.

Comparative Analysis of PHM-27 and PHI-27 Structural Homology

PHM-27 (Peptide with N-terminal Histidine and C-terminal Methionine amide) is the human counterpart of the porcine peptide PHI-27 (Peptide Histidine Isoleucine). Structural comparisons reveal:

  • Sequence Homology: PHM-27 and PHI-27 share 25/27 amino acid identities (92.6% similarity) [6] [8]. Differences occur at positions 12, 13, 14, and 27:
  • PHM-27: -Lys-Leu-Leu⁻ (residues 12–14) and -Met-NH₂ (C-terminus).
  • PHI-27: -Arg-Leu-Leu⁻ (residues 12–14) and -Ile-NH₂ (C-terminus) [6] [8].
  • Evolutionary Divergence: Nucleotide analysis shows higher sequence variation in regions encoding non-conserved residues, suggesting relaxed selective pressure outside functional domains [6].

Table 2: Structural Comparison of PHM-27 vs. PHI-27

FeaturePHM-27 (Human)PHI-27 (Porcine)Functional Implication
Length27 residues27 residuesShared backbone structure
N-terminusHis-Ala-Asp...His-Ala-Asp...Conserved receptor binding motif
Variable RegionLys¹²-Leu¹³-Leu¹⁴Arg¹²-Leu¹³-Leu¹⁴Altered charge and receptor affinity
C-terminus...Ser²⁶-Met²⁷-NH₂...Ser²⁶-Ile²⁷-NH₂Differential receptor activation
Receptor TargetsVPAC1, VPAC2, Calcitonin RVPAC1, VPAC2Broader receptor promiscuity in PHM-27

Functionally, the C-terminal amidation is conserved in both peptides and is essential for receptor activation. However, residue differences confer receptor selectivity: PHM-27 acts as a potent agonist for the human calcitonin receptor (EC₅₀ = 11 nM) [1] [7], whereas PHI-27 shows negligible affinity. This divergence highlights species-specific adaptation of peptide-receptor interactions. The conserved N-terminal domain (His¹-Ala²-Asp³) mediates binding to VPAC receptors shared by both peptides [5] [7].

Properties

CAS Number

118025-43-7; 87403-73-4

Product Name

PHM-27 (human)

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C135H214N34O40S

Molecular Weight

2985.46

InChI

InChI=1S/C135H214N34O40S/c1-68(2)49-89(155-124(198)92(52-71(7)8)156-118(192)86(35-25-28-47-138)152-131(205)100(64-171)166-127(201)94(54-77-29-19-17-20-30-77)161-128(202)98(59-108(183)184)162-133(207)102(66-173)167-135(209)110(76(15)174)169-129(203)96(55-78-31-21-18-22-32-78)163-134(208)109(73(11)12)168-105(178)62-144-116(190)97(58-107(181)182)154-113(187)74(13)146-114(188)82(139)57-80-60-142-67-145-80)115(189)143-61-104(177)148-87(40-42-103(140)176)120(194)157-93(53-72(9)10)125(199)165-99(63-170)130(204)147-75(14)112(186)150-84(33-23-26-45-136)117(191)151-85(34-24-27-46-137)119(193)160-95(56-79-36-38-81(175)39-37-79)126(200)158-91(51-70(5)6)123(197)153-88(41-43-106(179)180)121(195)164-101(65-172)132(206)159-90(50-69(3)4)122(196)149-83(111(141)185)44-48-210-16/h17-22,29-32,36-39,60,67-76,82-102,109-110,170-175H,23-28,33-35,40-59,61-66,136-139H2,1-16H3,(H2,140,176)(H2,141,185)(H,142,145)(H,143,189)(H,144,190)(H,146,188)(H,147,204)(H,148,177)(H,149,196)(H,150,186)(H,151,191)(H,152,205)(H,153,197)(H,154,187)(H,155,198)(H,156,192)(H,157,194)(H,158,200)(H,159,206)(H,160,193)(H,161,202)(H,162,207)(H,163,208)(H,164,195)(H,165,199)(H,166,201)(H,167,209)(H,168,178)(H,169,203)(H,179,180)(H,181,182)(H,183,184)/t74-,75-,76+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,109-,110-/m0/s1

InChI Key

YLBIOQUUAYXLJJ-WZUUGAJWSA-N

SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CNC=N4)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.